6-(benzylamino)-3-methylpyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
6-(benzylamino)-3-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-15-11(16)7-10(14-12(15)17)13-8-9-5-3-2-4-6-9/h2-7,13H,8H2,1H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUJDSOIUQWHRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00292423 | |
| Record name | STK640482 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00292423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5759-79-5 | |
| Record name | NSC82445 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82445 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | STK640482 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00292423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Three-Component Coupling Strategy
The foundational synthesis of 6-(benzylamino)-3-methylpyrimidine-2,4(1H,3H)-dione involves a three-component coupling reaction between 4-hydroxy-6-methylpyridin-2(1H)-one (17 ), triethyl orthoformate, and benzylamine. This method, adapted from earlier pyridinone syntheses, proceeds via in situ formation of a reactive aldehyde intermediate, which undergoes nucleophilic attack by the primary amine. The reaction is typically conducted in ethanol under reflux, with piperidine as a base catalyst.
For benzylamine, the reaction achieves a 68% yield, producing a mixture of Z- and E-stereoisomers at the enamine function in a 1:4.5 ratio. The stereochemical outcome is attributed to the thermodynamic stability of the E-isomer, as confirmed by 2D COSY NMR analysis. Notably, this method is limited to primary amines; secondary amines like piperidine fail to generate the desired product due to steric hindrance.
Two-Component Aldehyde-Amine Condensation
To circumvent limitations with secondary amines, 3-formyl-4-hydroxy-6-methylpyridin-2(1H)-one (19 ) serves as a pre-functionalized aldehyde precursor. Reacting 19 with benzylamine in ethanol at 80°C facilitates a direct Schiff base formation, followed by cyclization to yield the target compound. This two-step approach avoids the need for orthoester intermediates and improves regioselectivity, particularly for bulky amines.
Nucleophilic Substitution at the C6 Position
Halogen Displacement with Benzylamine
A robust alternative route involves nucleophilic substitution at the C6 position of 6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione (4318-56-3 ). Treatment of the chloro derivative with benzylamine in dimethylformamide (DMF) at 80°C, in the presence of sodium bicarbonate and lithium iodide, affords the benzylamino product in 70–75% yield. The reaction mechanism proceeds via an SNAr (nucleophilic aromatic substitution) pathway, where the electron-withdrawing carbonyl groups activate the pyrimidine ring for attack by the amine nucleophile.
Table 1: Optimization of SNAr Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | DMF | Maximizes solubility of intermediates |
| Temperature | 80°C | Accelerates substitution kinetics |
| Base | NaHCO₃ | Neutralizes HCl byproduct |
| Catalyst | LiI | Enhances leaving-group departure |
Tosylation-Alkylation Sequences
For analogs requiring N1-alkylation, 2,4(1H,3H)-pyrimidinediones are first tosylated at the N1 position using p-toluenesulfonyl chloride. Subsequent displacement of the tosyl group with benzylamine under mild conditions (50°C, aqueous ethanol) introduces the benzylamino moiety. This method is particularly advantageous for introducing multiple substituents while preserving the pyrimidinedione core.
Catalytic Reductive Amination
Palladium-Catalyzed Coupling
A patent-pending method employs palladium catalysis to couple 5-(1-methylethyl)pyrimidine-2,4(1H,3H)-dione with benzylmagnesium chloride. The reaction, conducted in tetrahydrofuran (THF) at 0–5°C with NiCl₂-dppe as a catalyst, achieves 80% yield after crystallization from ethanol. This approach highlights the versatility of transition-metal catalysis in constructing complex pyrimidinedione architectures.
Hydrogenolysis of Protected Intermediates
In multistep syntheses, intermediates such as 1-(ethoxymethyl)-5-(1-methylethyl)-6-(phenylmethyl)pyrimidine-2,4(1H,3H)-dione are subjected to hydrogenolysis using Pd/C under H₂ atmosphere. This step selectively removes protecting groups (e.g., ethoxymethyl) while retaining the benzylamino substituent, yielding the final product in high purity.
Purification and Characterization
Chromatographic Techniques
Crude reaction mixtures are typically purified via silica gel column chromatography using hexane-ethyl acetate gradients (2:1 to 1:2). For isomers, preparative HPLC with chiral stationary phases resolves Z- and E-configurations, as evidenced by distinct δ = 9.55 ppm (d, J = 12 Hz) and δ = 9.51 ppm (d, J = 12.9 Hz) signals in ¹H NMR.
Spectroscopic Confirmation
-
¹H NMR (500 MHz, DMSO-d₆) : δ 7.35–7.25 (m, 5H, Ar-H), 6.12 (s, 1H, NH), 4.45 (s, 2H, CH₂Ph), 3.15 (s, 3H, N-CH₃).
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
6-(benzylamino)-3-methylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with different functional groups.
Scientific Research Applications
6-(benzylamino)-3-methylpyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(benzylamino)-3-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA synthesis, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Arylthio Derivatives ()
Compounds 12d–12j feature arylthio groups at position 6 and a hydroxyl group at position 3. These derivatives exhibit anti-HIV activity, with substituents like trifluoromethyl and fluorophenyl influencing melting points and synthetic yields (Table 1). For example:
Hydroxybenzoyl Derivatives ()
Pyrido[2,3-d]pyrimidines 6a–6d incorporate hydroxybenzoyl substituents at position 4. Computational studies reveal HOMO-LUMO gaps (3.91–4.10 eV) and charge transfer dynamics via NBO analysis.
Aminoalkyl/Hydrazinyl Derivatives ()
- 3d–3f feature hydrazinyl groups at position 6, synthesized via condensation reactions.
- 6-(3-Aminopyrrolidin-1-yl)-3-methylpyrimidine-2,4-dione () demonstrates the impact of cyclic amino substituents on solubility and pharmacokinetics .
Substituent Variations at Position 3
Methyl vs. Hydroxy Groups
- 3-Hydroxy analogs (): Compounds like 12d–12j and 10a (3-hydroxy-1-methyl derivatives) show anti-HIV activity, contrasting with the 3-methyl group in the target compound. The hydroxyl group enhances hydrogen-bonding capacity, critical for enzyme inhibition .
- 1,3-Dimethyl derivatives (): 6-Amino-1,3-dimethylpyrimidine-2,4-dione (similarity score 0.91 to the target compound) lacks the benzylamino group but shares the methylated core, affecting metabolic stability .
Computational Insights
- DFT/TD-DFT Studies : For hydroxybenzoyl derivatives (6a–6d ), computational models align with experimental UV-vis and IR data. NBO analysis reveals intramolecular charge transfer, influencing reactivity .
- HOMO-LUMO Gaps : Lower gaps (e.g., 3.91 eV in 6b ) correlate with electrophilic reactivity, crucial for interactions with biological targets .
Biological Activity
6-(Benzylamino)-3-methylpyrimidine-2,4(1H,3H)-dione, also known by its CAS number 5759-79-5, is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound's structure features a benzylamino group attached to a methylpyrimidine core, which is known to influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its medicinal applications, mechanisms of action, and relevant case studies.
- Molecular Formula: C12H13N3O2
- Molecular Weight: 231.25 g/mol
- Melting Point: 302-304 °C
- Density: 1.29 g/cm³ (predicted)
The biological activities of this compound are largely attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It has been observed to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Antimicrobial Activity : Several studies have reported its effectiveness against various bacterial strains, indicating potential use as an antimicrobial agent.
- Antioxidant Properties : The compound exhibits antioxidant activity, which may help in reducing oxidative stress in cells.
Biological Activity Overview
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound demonstrated notable inhibitory effects, suggesting its potential as a lead compound for developing new antibiotics.
Case Study 2: Antioxidant Activity
Research conducted on the antioxidant capacity of this compound utilized DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The findings revealed that it effectively reduced DPPH radicals in a dose-dependent manner, highlighting its potential role in preventing oxidative damage in biological systems.
Case Study 3: Enzyme Interaction
Further investigations into the enzyme inhibition properties showed that this compound could inhibit specific kinases involved in cancer progression. This suggests a promising avenue for its application in cancer therapeutics.
Q & A
Q. What are the common synthetic routes for 6-(benzylamino)-3-methylpyrimidine-2,4(1H,3H)-dione?
Answer: A widely used method involves the condensation of hydrazine derivatives with benzaldehyde analogs. For example, 6-(2-benzylidene-1-methylhydrazinyl)-3-methylpyrimidine-2,4(1H,3H)-dione (3b) was synthesized by reacting 3-methyl-6-hydrazinylpyrimidine-2,4(1H,3H)-dione (2a) with benzaldehyde in dimethylformamide (DMF) using potassium carbonate as a base, achieving a 78% yield . Alkylation with benzyl chlorides in DMF under similar conditions is another route, as seen in the synthesis of thieno[2,3-d]pyrimidine derivatives . Key steps include refluxing reactants in polar aprotic solvents and purification via recrystallization or column chromatography.
Q. How is the structural integrity of this compound confirmed experimentally?
Answer: Characterization relies on:
- NMR spectroscopy : and NMR identify chemical environments. For example, compound 3b shows distinct peaks at δ 10.64 (s, NH), 7.97 (s, benzylidene proton), and 3.34 ppm (s, CH) in DMSO-d .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., HRMS-ESI(−) for 3b: m/z = 259 [M+H]) .
- Melting Point Analysis : Consistency with literature values confirms purity .
Q. What preliminary biological activities are associated with this compound?
Answer: Pyrimidine-2,4-dione derivatives exhibit inhibition of viral enzymes. For instance, 3-hydroxypyrimidine-2,4-diones show selective inhibition of HIV reverse transcriptase-associated RNase H (IC values in the µM range) . While direct data for 6-(benzylamino)-3-methyl derivatives is limited, structural analogs demonstrate antiviral and anticancer potential, suggesting similar pathways may apply .
Advanced Research Questions
Q. How can reaction yields for this compound synthesis be optimized?
Answer: Yields depend on:
- Substituent Effects : Electron-withdrawing groups on benzaldehyde (e.g., nitro) reduce yields (27% for 3e vs. 78% for 3b) due to steric hindrance .
- Solvent and Base Selection : DMF with KCO enhances nucleophilicity compared to ethanol .
- Purification Methods : Recrystallization from ethanol improves purity but may lower yields, whereas column chromatography retains higher yields .
Q. How do structural modifications influence biological activity?
Answer:
- Benzylidene Substituents : Fluorinated or methoxy groups on the benzyl ring enhance antiviral activity by improving target binding (e.g., 12i and 12j with IC < 10 µM against HIV RT) .
- Hydrazine Linkers : Methylation at the hydrazine nitrogen (as in 3b) increases metabolic stability, critical for in vivo efficacy .
- Heterocyclic Fusion : Thieno[2,3-d]pyrimidine derivatives (e.g., compound 2) show enhanced bioavailability due to lipophilic thiophene rings .
Q. How can contradictory data in SAR studies be resolved?
Answer:
- Systematic Variation : Test derivatives with incremental structural changes (e.g., para- vs. meta-substituted benzyl groups) to isolate activity drivers .
- Computational Modeling : Molecular docking (e.g., using HIV RT crystal structures) identifies binding interactions that explain potency variations .
- Validation Assays : Use orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability) to confirm target specificity and rule off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
